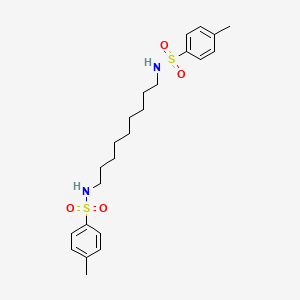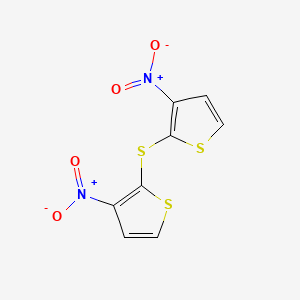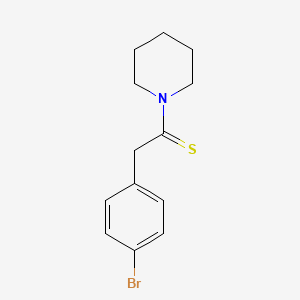![molecular formula C18H20O3 B14430024 Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)- CAS No. 81177-24-4](/img/structure/B14430024.png)
Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane is a chiral epoxide compound characterized by the presence of two benzyloxy groups attached to the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of a chiral allylic alcohol with a peroxyacid, such as m-chloroperoxybenzoic acid (MCPBA), under controlled conditions. The reaction proceeds via a concerted mechanism, resulting in the formation of the epoxide ring with high stereoselectivity .
Industrial Production Methods
Industrial production of (2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of new carbon-oxygen or carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Peroxyacids such as MCPBA are commonly used for epoxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the epoxide ring.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic or acidic conditions to form substituted products.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane involves the electrophilic nature of the epoxide ring, which can react with nucleophiles to form new bonds. The reaction typically proceeds via a concerted mechanism, where the nucleophile attacks the electrophilic carbon, leading to the opening of the epoxide ring and formation of the product .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Bis((benzyloxy)methyl)oxirane: The enantiomer of the compound with similar reactivity but different stereochemistry.
(2S,3S)-2,3-Bis((methoxy)methyl)oxirane: A similar compound with methoxy groups instead of benzyloxy groups.
(2S,3S)-2,3-Bis((phenoxy)methyl)oxirane: A compound with phenoxy groups, exhibiting different electronic properties.
Uniqueness
(2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane is unique due to its specific stereochemistry and the presence of benzyloxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereoselective reactions and developing new synthetic methodologies.
Properties
CAS No. |
81177-24-4 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(2S,3S)-2,3-bis(phenylmethoxymethyl)oxirane |
InChI |
InChI=1S/C18H20O3/c1-3-7-15(8-4-1)11-19-13-17-18(21-17)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m0/s1 |
InChI Key |
BWXXSADMQUTHRY-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]2[C@@H](O2)COCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(O2)COCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14429962.png)

![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)
![1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]-](/img/structure/B14429981.png)
![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)

![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)




![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)
